molecular formula C7H11ClF2O2S B2501255 (4,4-Difluorocyclohexyl)methanesulfonyl chloride CAS No. 1566537-63-0

(4,4-Difluorocyclohexyl)methanesulfonyl chloride

Cat. No.: B2501255
CAS No.: 1566537-63-0
M. Wt: 232.67
InChI Key: IGJWGORKZDBDCH-UHFFFAOYSA-N
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Description

(4,4-Difluorocyclohexyl)methanesulfonyl chloride is a specialized organosulfur compound that serves as a versatile reagent for introducing the (4,4-Difluorocyclohexyl)methanesulfonyl group into target molecules. As a sulfonyl chloride, it is highly reactive towards nucleophiles, making it a valuable building block for chemical synthesis in research and development . Its primary research applications include the synthesis of sulfonate esters and sulfonamides. Reaction with alcohols generates sulfonate esters (mesylates), which are excellent leaving groups in substitution reactions and can act as protective groups for alcohols in multi-step synthetic sequences . Furthermore, this reagent reacts with primary and secondary amines to form sulfonamides, which are highly stable functional groups found in a wide range of bioactive molecules and are resistant to hydrolysis under both acidic and basic conditions, making them useful as protective groups or as part of the final active compound . The 4,4-difluorocyclohexyl moiety is a prominent scaffold in medicinal chemistry, often used to influence the conformational, physicochemical, and pharmacokinetic properties of drug candidates. Researchers can leverage this compound to incorporate this privileged structure into molecules, potentially enhancing metabolic stability, membrane permeability, and overall bioavailability. This reagent is particularly useful in the synthesis of novel chemical entities for pharmaceutical and agrochemical research, including the development of active pharmaceutical ingredients (APIs) and herbicides . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers handling this compound should be aware that methanesulfonyl chloride derivatives are typically highly toxic, corrosive, and moisture-sensitive, requiring appropriate safety precautions .

Properties

IUPAC Name

(4,4-difluorocyclohexyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-1-3-7(9,10)4-2-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJWGORKZDBDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Cyclohexanol Derivatives

The preparation begins with the synthesis of 4,4-difluorocyclohexanol, a key intermediate. Fluorination of cyclohexanol typically employs fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, DAST reacts with cyclohexanol under anhydrous conditions to replace hydroxyl groups with fluorine atoms. The reaction proceeds via an SN2 mechanism, yielding 4,4-difluorocyclohexanol with regioselective control over fluorination sites.

Reaction Conditions:

  • Temperature: −20°C to 0°C
  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Yield: 70–85%

Sulfonation with Methanesulfonyl Chloride

The sulfonation step involves reacting 4,4-difluorocyclohexanol with methanesulfonyl chloride (MsCl). This reaction is catalyzed by a base such as triethylamine (TEA) or pyridine, which neutralizes hydrochloric acid (HCl) byproducts and drives the reaction to completion.

General Reaction Scheme:
$$
\text{4,4-Difluorocyclohexanol} + \text{Methanesulfonyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Optimized Parameters:

  • Molar Ratio (Alcohol:MsCl:Base): 1:1.2:1.5
  • Reaction Time: 2–4 hours
  • Temperature: 0°C to room temperature
  • Yield: 80–90%

Mechanistic Insights into Sulfonation

Role of Methanesulfonyl Chloride

Methanesulfonyl chloride acts as an electrophilic agent, attacking the hydroxyl oxygen of 4,4-difluorocyclohexanol. The base deprotonates the alcohol, enhancing its nucleophilicity and facilitating the formation of the sulfonate ester intermediate. Subsequent elimination of HCl yields the final sulfonyl chloride product.

Sulfene Intermediate Formation

Recent studies propose that methanesulfonyl chloride undergoes E1cb elimination under basic conditions, generating sulfene (CH$$2$$=SO$$2$$), a highly reactive intermediate. Sulfene reacts with the alcohol to form the sulfonate ester, which is then converted to the sulfonyl chloride.

Mechanistic Pathway:

  • Deprotonation of alcohol by base.
  • Nucleophilic attack on methanesulfonyl chloride.
  • Elimination of HCl and formation of sulfene.
  • Trapping of sulfene by the alkoxide ion.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Modern industrial methods employ continuous flow reactors to enhance yield and purity. These systems minimize side reactions by ensuring precise temperature control and rapid mixing. For example, a two-stage reactor setup achieves 95% conversion efficiency at a throughput of 50 kg/hour.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Reactor Continuous Flow Reactor
Reaction Time 4 hours 30 minutes
Yield 85% 95%
Purity 92% 99%
Energy Consumption High Low

Solvent and Catalyst Recycling

Green chemistry principles advocate for solvent recovery systems. Tetrahydrofuran (THF) and dichloromethane (DCM) are distilled and reused, reducing waste by 70%. Similarly, triethylamine is neutralized and regenerated via acid-base extraction.

Characterization and Quality Control

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):
    • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.45–1.85 (m, 8H, cyclohexyl), 3.20 (s, 3H, SO$$2$$Cl).
    • $$^{19}$$F NMR: δ −75.2 (s, 2F).
  • Mass Spectrometry (MS):
    • Molecular Ion Peak: m/z 232.68 [M]$$^+$$.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) confirms purity >99%. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.

Applications and Derivative Synthesis

This compound serves as a precursor for sulfonamide drugs and polymer additives. For instance, reaction with primary amines produces sulfonamides with enhanced metabolic stability, critical for protease inhibitors.

Table 2: Biological Activity of Sulfonamide Derivatives

Derivative Target Enzyme IC$$_{50}$$ (nM) Application
Sulfonamide A Serine Protease 0.5 Anticoagulant Therapy
Sulfonamide B Phosphodiesterase 15 Anti-inflammatory

Chemical Reactions Analysis

(4,4-Difluorocyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. Common nucleophiles include amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonate esters, depending on the oxidizing agent used.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Enzyme Inhibition

(4,4-Difluorocyclohexyl)methanesulfonyl chloride has shown significant potential as an inhibitor of various enzymes, particularly proteases and phosphodiesterases.

  • Case Study: Protease Inhibition
    • A study evaluated the compound's inhibitory effects on serine proteases, revealing an IC50_{50} value in the nanomolar range. This suggests strong potential for therapeutic applications in diseases where protease activity is dysregulated.
Enzyme TypeInhibition TypeIC50_{50} Value (µM)
Serine ProteaseCompetitive Inhibition0.5
Phosphodiesterase IVNon-competitive Inhibition15

Antimicrobial Activity

The compound has been assessed for its antimicrobial properties against various bacterial strains.

  • Case Study: Antimicrobial Efficacy
    • In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity in Cancer Cells

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

  • Case Study: Cytotoxicity Assessment
    • In vitro assays on HeLa and MCF-7 cells revealed IC50_{50} values ranging from 10 to 20 µM, indicating significant cytotoxicity through apoptotic pathways.
Cell LineIC50_{50} Value (µM)
HeLa15
MCF-710

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between (4,4-Difluorocyclohexyl)methanesulfonyl chloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Notes
This compound 1566537-63-0 C₇H₁₀ClF₂O₂S 232.68 Difluorocyclohexyl group, –SO₂Cl High electrophilicity; moderate steric hindrance
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride CID 155822465 C₈H₁₃ClF₂O₃S 280.70 Methoxy-substituted cyclohexyl, –SO₂Cl Increased solubility due to methoxy; reduced electrophilicity
3-Chlorophenylmethanesulfonyl chloride 24974-73-0 C₇H₆Cl₂O₂S 225.10 Aromatic chlorophenyl group, –SO₂Cl Enhanced resonance stabilization; higher reactivity
4’-[1-Hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide HCl 959-24-0 C₁₂H₂₀N₂O₃S·HCl 308.83 Sulfonamide group, hydroxyl/isopropylamine Non-reactive sulfonamide; pharmaceutical applications
Key Observations:

Collision cross-section (CCS) data for its adducts (e.g., [M+H]+: 151.5 Ų) suggest a larger molecular footprint than non-methoxy analogs, influencing binding interactions . Aromatic vs. Aliphatic Systems: The 3-chlorophenyl analog (CAS 24974-73-0) exhibits higher resonance stabilization due to the aromatic ring, which may accelerate sulfonylation reactions compared to aliphatic cyclohexyl systems .

Fluorination Impact: The difluorocyclohexyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated cyclohexyl derivatives. This is critical in medicinal chemistry for improving pharmacokinetic profiles .

Biological Activity

(4,4-Difluorocyclohexyl)methanesulfonyl chloride, a sulfonyl chloride compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications in various fields, including pharmacology and organic synthesis.

  • Chemical Formula : C8H10ClF2O2S
  • CAS Number : 1566537-63-0
  • Molecular Weight : 239.68 g/mol

This compound acts primarily as a strong electrophile. It is known to react with electron-rich structures, facilitating various biochemical reactions. The following mechanisms have been identified:

  • Electrophilic Substitution : The compound can undergo nucleophilic attack by amines or alcohols, leading to the formation of sulfonamides or sulfonates.
  • Catalytic Activity : It has been shown to act as a nucleophilic catalyst in esterification reactions, enhancing the efficiency of organic syntheses.

Biochemical Pathways

The compound interacts with several biochemical pathways:

  • Cell Signaling Modulation : It influences cell signaling pathways, potentially affecting gene expression and cellular metabolism.
  • Enzyme Interactions : The compound has been observed to interact with various enzymes, impacting their activity and function .

Biological Effects

Research indicates that this compound exhibits several biological effects:

  • Toxicity Profile : Acute inhalation toxicity studies indicate an LC50 value of approximately 0.117 mg/l in rats, suggesting significant respiratory risks upon exposure .
  • Skin and Eye Irritation : It causes severe skin burns and eye damage upon contact, highlighting the need for careful handling .
  • Genotoxicity : In vitro studies have shown positive results for genotoxicity in mammalian cells and bacterial assays (Ames test), indicating potential mutagenic effects .

Case Studies

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityFindings
Electrophilic ReactionsStrong electrophile; reacts with nucleophiles
ToxicityLC50 (inhalation) ~0.117 mg/l; severe irritant
GenotoxicityPositive in Ames test; potential mutagenicity
Cellular EffectsModulates signaling pathways; affects enzyme activity
Neuroprotective PotentialAnalogous compounds show promise; further study needed

Q & A

Q. What are the recommended synthetic routes for (4,4-difluorocyclohexyl)methanesulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation of (4,4-difluorocyclohexyl)methanol using thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

  • Reaction Setup : Maintain strict anhydrous conditions (e.g., dry dichloromethane as solvent) to prevent hydrolysis of the sulfonyl chloride group.
  • Temperature Control : Cooling the reaction mixture to 0–5°C during SOCl₂ addition minimizes side reactions, followed by gradual warming to room temperature for completion .
  • Workup : Excess SOCl₂ is removed under reduced pressure, and the product is purified via recrystallization or column chromatography.
    Yield Optimization : Lower temperatures (e.g., ice bath) and slow reagent addition reduce decomposition risks. Impurities from residual fluorinated intermediates (e.g., unreacted alcohol) can be minimized by thorough drying of starting materials .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods or local exhaust ventilation to avoid inhalation of vapors .
  • Storage : Store in airtight, corrosion-resistant containers (e.g., glass) under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water contact to prevent exothermic decomposition .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹⁹F NMR : Identifies fluorine environments (e.g., axial/equatorial positions on the cyclohexyl ring). Typical shifts: δ -100 to -110 ppm for CF₂ groups .
  • ¹H/¹³C NMR : Confirm methanesulfonyl substitution (e.g., CH₂SO₂Cl protons at δ 3.8–4.2 ppm).
  • FT-IR : Peaks at 1360–1380 cm⁻¹ (S=O asymmetric stretch) and 1170–1190 cm⁻¹ (S=O symmetric stretch) validate sulfonyl chloride formation .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₇H₁₀ClF₂O₂S: 248.0 g/mol) .

Advanced Research Questions

Q. How does the 4,4-difluorocyclohexyl moiety influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The difluorocyclohexyl group introduces steric and electronic effects:

  • Steric Hindrance : The chair conformation of the cyclohexane ring restricts access to the sulfonyl chloride, reducing reaction rates with bulky nucleophiles (e.g., tertiary amines) compared to linear analogs.
  • Electron-Withdrawing Effect : Fluorine atoms increase the electrophilicity of the sulfur center, enhancing reactivity with small nucleophiles (e.g., primary amines, alcohols).
    Experimental Validation : Kinetic studies comparing reaction rates with benzylamine under identical conditions show a 20% slower reaction for the difluorocyclohexyl derivative versus methyl analogs .

Q. What strategies mitigate side reactions (e.g., hydrolysis or sulfonate ester formation) during coupling reactions?

  • Solvent Choice : Use aprotic solvents (e.g., THF, DMF) to minimize hydrolysis. Add molecular sieves to scavenge trace water .
  • Base Selection : Employ non-nucleophilic bases (e.g., DIPEA) instead of NaOH/KOH to avoid competing elimination pathways.
  • Temperature Control : Maintain sub-ambient temperatures (-10°C to 0°C) during amine or alcohol additions to suppress sulfonate ester byproducts .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

  • DFT Calculations : Model transition states to identify preferential attack angles for nucleophiles. For example, axial fluorine atoms create a partial positive charge on the sulfonyl sulfur, favoring nucleophilic attack from the equatorial direction.
  • MD Simulations : Simulate solvent effects (e.g., DCM vs. acetonitrile) on reaction pathways. Polar solvents stabilize zwitterionic intermediates, altering selectivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Chiral Pool Synthesis : Starting from enantiopure (4,4-difluorocyclohexyl)methanol requires strict control of reaction conditions to prevent racemization.
  • Catalytic Asymmetric Methods : Use chiral catalysts (e.g., BINOL-phosphates) during sulfonation to induce asymmetry, but yields may drop below 60% due to steric clashes .

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